molecular formula C27H23ClN2O4 B2618529 Ethyl 4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate CAS No. 1114835-37-8

Ethyl 4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate

Cat. No. B2618529
CAS RN: 1114835-37-8
M. Wt: 474.94
InChI Key: AQVIEOMYSHNDIR-UHFFFAOYSA-N
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Description

The compound “Ethyl 4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate” is a complex organic molecule. It contains several functional groups and structural features, including an ethyl ester group, a quinoline ring, a chloro-substituted methylphenyl group, and an amino group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the quinoline ring might be formed through a Skraup or Doebner-Miller synthesis, while the ethyl ester could be introduced through a Fischer esterification or a Steglich esterification .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The quinoline ring system is aromatic and planar, which could contribute to the compound’s stability and possibly its reactivity .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the ester group could undergo hydrolysis, transesterification, or reduction. The amino group could participate in reactions like acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors like its overall size, the presence of polar functional groups, and the degree of conjugation within the molecule could influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

These applications highlight the versatility of “Ethyl 4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate” across diverse scientific domains. Further research will uncover additional uses and refine its potential impact . If you’d like more information on any specific application, feel free to ask!

Safety and Hazards

The safety and hazards associated with this compound would depend on several factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to make accurate predictions .

Future Directions

Future research on this compound could involve exploring its potential uses, such as its possible activity as a pharmaceutical or its potential as a building block in organic synthesis. Further studies could also aim to optimize its synthesis or investigate its behavior under various conditions .

properties

IUPAC Name

ethyl 4-[2-(5-chloro-2-methylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN2O4/c1-3-33-27(32)19-10-12-22-21(13-19)25(15-24(29-22)18-7-5-4-6-8-18)34-16-26(31)30-23-14-20(28)11-9-17(23)2/h4-15H,3,16H2,1-2H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVIEOMYSHNDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=C(C=CC(=C3)Cl)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate

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